Icariside I

描述

准备方法

合成路线和反应条件: 毛蕊花素I 可以从淫羊藿中发现的另一种黄酮类糖苷淫羊藿苷合成。制备过程涉及使用无水低级醇作为反应溶剂,98% 浓硫酸作为催化剂。 反应在特定温度下进行特定时间以产生毛蕊花素I .

工业生产方法: 毛蕊花素I 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用传统的合成试剂,这些试剂具有成本效益且易于获得。 反应条件经过优化以确保产品的产率和纯度高,满足工业生产要求 .

化学反应分析

反应类型: 毛蕊花素I 经历各种化学反应,包括:

氧化: 毛蕊花素I 可以被氧化形成不同的代谢产物。

还原: 它可以在特定条件下被还原以产生其他衍生物。

取代: 毛蕊花素I 可以参与取代反应,其中官能团被其他基团取代。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠等还原剂。

取代: 各种亲核试剂可用于取代反应。

科学研究应用

作用机制

毛蕊花素I 通过多种机制发挥作用:

分子靶点: 它靶向 IL-6/STAT3 信号通路,这对癌细胞增殖和转移至关重要.

涉及的途径: 该化合物调节各种途径,包括参与细胞存活和增殖的 STAT3 途径,以及对免疫反应至关重要的 cGAS-STING 途径

类似化合物:

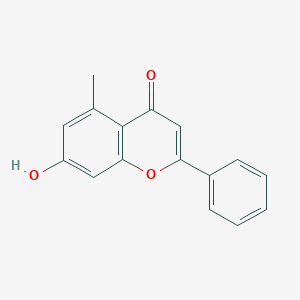

淫羊藿苷: 毛蕊花素I 的前体,以其壮阳和骨保护特性而闻名。

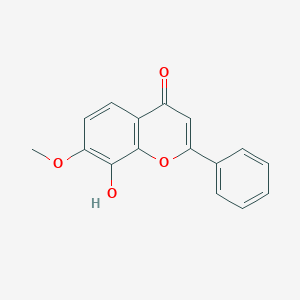

淫羊藿素: 另一种具有强大抗癌特性的衍生物。

箭形草苷A和B: 具有类似药理活性的黄酮类糖苷。

淫羊藿素A、B和C: 从淫羊藿中提取的其他黄酮类化合物,具有多种生物活性

毛蕊花素I 的独特性: 毛蕊花素I 由于其强大的抗癌特性及其增强免疫疗法效果的能力而脱颖而出。 它独特的 action 机制涉及调节 IL-6/STAT3 和 cGAS-STING 途径,使其有别于其他类似化合物 .

相似化合物的比较

Icariin: A precursor of Icariside I, known for its aphrodisiac and osteoprotective properties.

Icaritin: Another derivative with potent anti-cancer properties.

Sagittatoside A and B: Flavonoid glycosides with similar pharmacological activities.

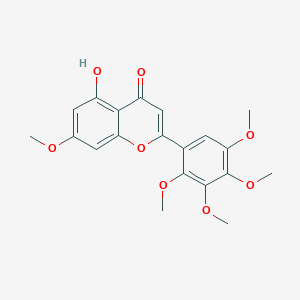

Epimedin A, B, and C: Other flavonoids derived from Epimedium with diverse biological activities

Uniqueness of this compound: this compound stands out due to its potent anti-cancer properties and its ability to enhance the effects of immunotherapy. Its unique mechanism of action, involving the modulation of the IL-6/STAT3 and cGAS-STING pathways, distinguishes it from other similar compounds .

属性

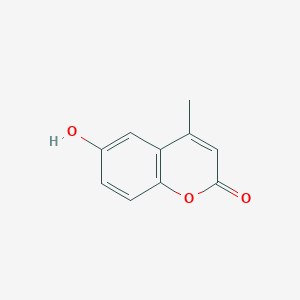

IUPAC Name |

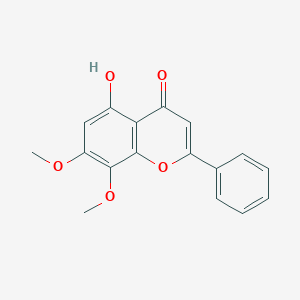

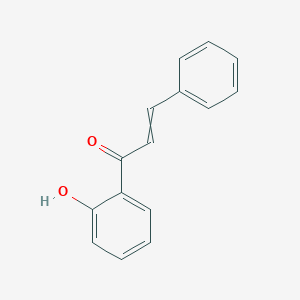

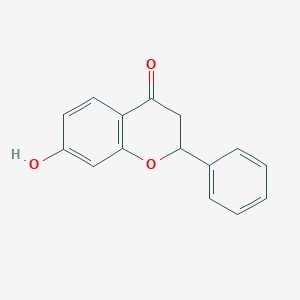

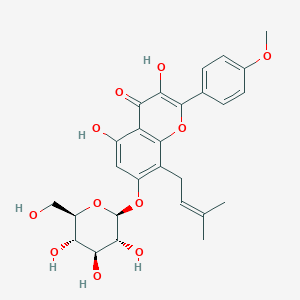

3,5-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O11/c1-12(2)4-9-15-17(36-27-24(34)22(32)20(30)18(11-28)37-27)10-16(29)19-21(31)23(33)25(38-26(15)19)13-5-7-14(35-3)8-6-13/h4-8,10,18,20,22,24,27-30,32-34H,9,11H2,1-3H3/t18-,20-,22+,24-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCPMVXIUPYNHI-WPKKLUCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)OC)O)OC4C(C(C(C(O4)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)OC)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205283 | |

| Record name | Baohuoside-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56725-99-6 | |

| Record name | Icariside I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56725-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Baohuoside-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056725996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Baohuoside-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Icariside I exert its anti-tumor activity?

A: Research suggests that this compound inhibits tumor growth by regulating the gut microbiome and the host's immune response. [] It achieves this by:

- Modulating gut microbiota composition: this compound restores the balance of beneficial bacteria like Lactobacillus spp. and Bifidobacterium spp., which are known to enhance immunity. []

- Influencing immune cell populations: Treatment with this compound leads to an increase in the number of CD4+ and CD8+ T cells, as well as NK and NKT cells in the peripheral blood. []

- Regulating immune signaling pathways: Studies indicate that this compound might exert its anti-tumor effects by inhibiting the IL-6/STAT3 signaling pathway, impacting tumor cell proliferation, apoptosis, invasion, and metastasis. []

Q2: Does this compound directly interact with tumor cells?

A2: While this compound's effect on the gut microbiome and immune system plays a crucial role in its anti-tumor activity, in vitro studies demonstrate its ability to directly impact tumor cells. This compound can:

- Inhibit breast cancer cell proliferation and migration: Studies show that this compound disrupts the IL-6/STAT3 pathway in breast cancer cells, leading to reduced colony formation and migration. []

- Induce cell cycle arrest and apoptosis: this compound has been observed to induce G1 phase arrest and modulate the expression of cell cycle regulators like Cyclin D1 and CDK4. Additionally, it influences the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, contributing to apoptosis. []

Q3: What is the molecular structure of this compound?

A: this compound is a prenylated flavonol glycoside. Its structure consists of a flavonol backbone with a prenyl group attached and a sugar moiety. [, , , ]

Q4: Is there information available on the molecular formula and weight of this compound?

A: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, these can be deduced from its chemical structure as a prenylated flavonol glycoside. [, , , ]

Q5: How is this compound absorbed and distributed in the body?

A: Studies using a standardized Epimedium extract suggest that this compound, when orally ingested, may not be detectable in the bloodstream. [] This suggests possible rapid metabolism into other bioactive compounds. More research is needed to understand the absorption and distribution of this compound specifically.

Q6: What evidence supports the anti-tumor activity of this compound?

A6: this compound has shown promising anti-tumor effects in preclinical studies:

- In vivo melanoma model: Oral administration of this compound significantly inhibited B16F10 melanoma growth in mice. [] This effect was associated with modulation of the gut microbiome, increased immune cell populations, and reduced systemic inflammation. []

- In vitro breast cancer models: this compound effectively inhibited the proliferation and migration of breast cancer cells. [] Additionally, it induced cell cycle arrest and apoptosis in these cells. []

Q7: What is the safety profile of this compound?

A: While this compound exhibits promising anti-tumor activity, its complete safety profile requires further investigation. Some studies suggest it is relatively non-toxic, [] but comprehensive toxicological studies are needed to fully understand its safety profile, including potential long-term effects.

Q8: How is this compound quantified in biological samples?

A8: Several analytical methods are utilized to quantify this compound and other Epimedium flavonoids in various matrices:

- High-Performance Liquid Chromatography (HPLC): Often coupled with ultraviolet (UV) detection, HPLC offers a robust and sensitive method for quantifying this compound in biological samples like blood and tissues. [] This technique is valuable for pharmacokinetic and tissue distribution studies.

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method is widely employed for quantifying this compound and its metabolites in complex biological matrices. [, , ] LC-MS/MS offers significant advantages in pharmacokinetic studies due to its high sensitivity and selectivity.

- Ultra-Performance Liquid Chromatography (UPLC): UPLC, especially when coupled with mass spectrometry (MS/MS), provides enhanced sensitivity and resolution for analyzing this compound and other flavonoids in complex mixtures. [, ] This is particularly useful for pharmacokinetic studies where accurate quantification of low analyte concentrations is crucial.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。